

# 3-Chloro-2-ethyltetrahydro-2h-pyran solubility and stability

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## Compound of Interest

Compound Name: 3-Chloro-2-ethyltetrahydro-2h-pyran

CAS No.: 31535-06-5

Cat. No.: B13105424

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Physicochemical Profiling of **3-Chloro-2-ethyltetrahydro-2H-pyran**: A Technical Guide to Solubility and Stability Dynamics

## Executive Summary & Structural Profiling

In the development of novel pharmaceutical intermediates and agrochemical entities, the physicochemical characterization of cyclic ethers is a critical path to ensuring downstream formulation viability. **3-Chloro-2-ethyltetrahydro-2H-pyran** (CAS: 31535-06-5)[1] is a highly specialized halogenated heterocycle. Structurally, it is a derivative of the saturated six-membered oxacyclohexane (tetrahydropyran) ring, functionalized with an ethyl group at the C2 position and a chlorine atom at the C3 position.

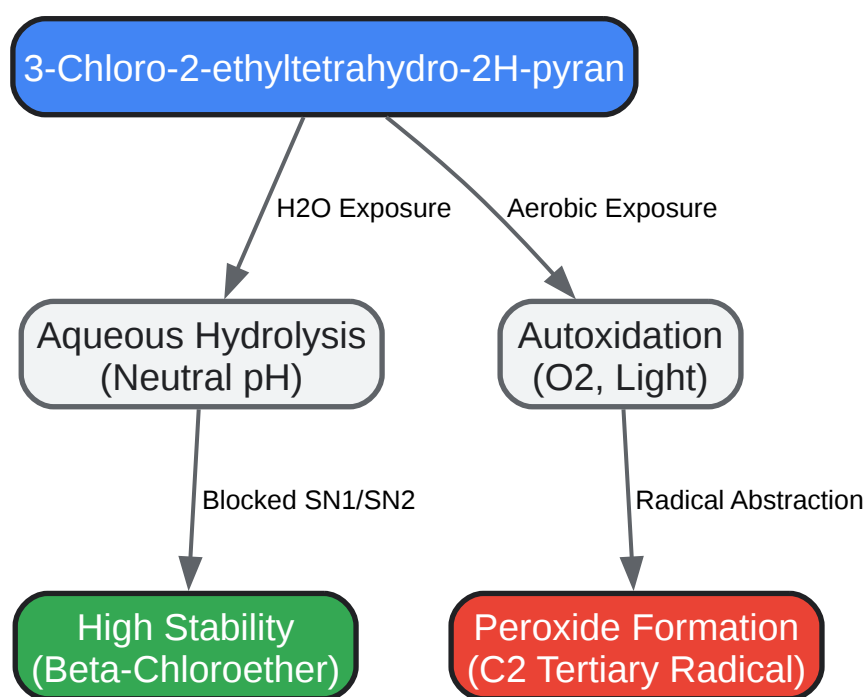
As a Senior Application Scientist, I approach the characterization of this molecule not as a static entity, but as a dynamic system governed by physical organic chemistry. The strategic placement of the chlorine atom relative to the ether oxygen defines this molecule as a beta-chloroether. This specific structural motif dictates its unique solubility profile and its exceptional resistance to hydrolytic degradation compared to its alpha-chloroether counterparts.

# Mechanistic Stability: The Beta-Chloroether Paradigm

Understanding the stability of **3-Chloro-2-ethyltetrahydro-2H-pyran** requires a deep dive into the causality of ether degradation pathways.

**Hydrolytic Stability:** Ethers functionalized with halogens at the alpha position (e.g., bis(chloromethyl) ether) are notoriously unstable, hydrolyzing in aqueous media within seconds. This rapid degradation is driven by the ether oxygen's lone pairs, which stabilize the resulting oxocarbenium ion when the chloride leaving group departs[2]. However, in **3-Chloro-2-ethyltetrahydro-2H-pyran**, the chlorine is located at the C3 (beta) position. The intervening sp<sup>3</sup>-hybridized C2 carbon completely isolates the C3 position from the oxygen's resonance stabilization. Consequently, an SN1 hydrolytic pathway is energetically prohibited. This structural reality grants beta-chloroethers exceptional hydrolytic stability, often exhibiting aqueous half-lives measured in decades rather than seconds[2].

**Oxidative Vulnerability:** While resistant to hydrolysis, the molecule remains susceptible to autoxidation—a universal liability of ethers. The presence of the ethyl group at C2 creates a highly substituted tertiary C-H bond adjacent to the ether oxygen. Under aerobic conditions and photolytic stress, this position is highly vulnerable to radical abstraction, leading to the formation of explosive hydroperoxides[3]. This mechanistic reality dictates strict storage protocols (inert atmosphere, light-resistant containers) and necessitates rigorous oxidative stress testing during stability profiling.



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Figure 1: Mechanistic stability and primary degradation pathways of the beta-chloroether.

## Thermodynamic Solubility Dynamics

The baseline tetrahydropyran (THP) ring is highly hydrophilic, boasting an aqueous solubility of >80.2 g/L at 25°C[3][4]. However, solubility is a thermodynamic equilibrium dictated by the energy penalty of cavity formation in the aqueous solvent network.

The introduction of the lipophilic C2-ethyl group and the heavy, hydrophobic C3-chlorine atom drastically alters the molecule's partition coefficient (LogP). While THP has a LogP of 0.95[4], the functionalized **3-Chloro-2-ethyltetrahydro-2H-pyran** exhibits significantly enhanced lipophilicity. According to[5], this shifts the compound into the "Practically Insoluble" or "Very Slightly Soluble" categories under standard [6]. Accurate quantification of this suppressed solubility requires rigorous, self-validating experimental designs rather than simple kinetic estimations.

## Experimental Workflows (Self-Validating Protocols)

To ensure absolute trustworthiness in our analytical data, the following protocols are designed as closed-loop, self-validating systems.

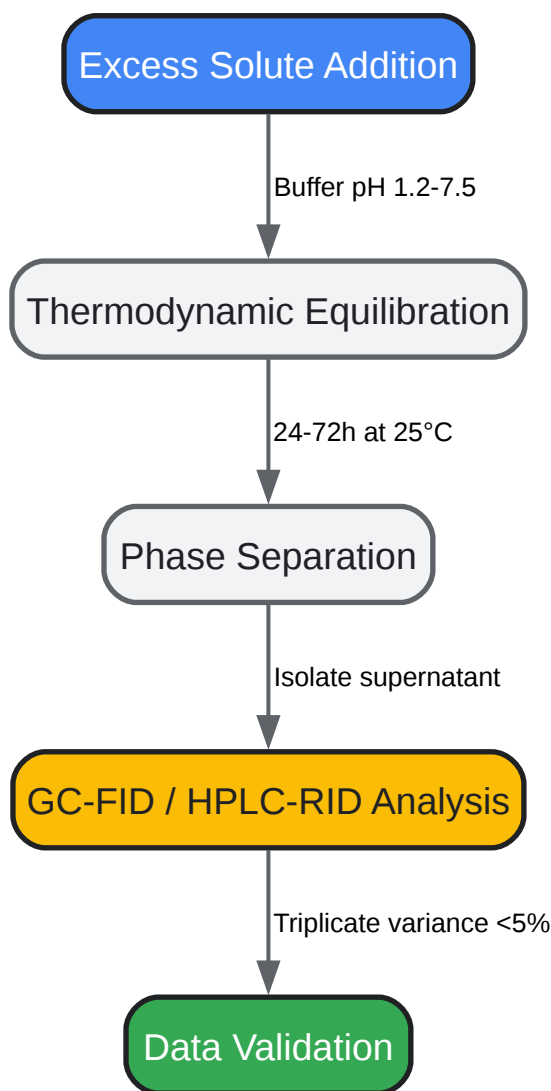
## USP <1236> Thermodynamic Solubility Protocol (Shake-Flask Method)

Kinetic solubility methods (like solvent-shift) often result in supersaturation artifacts. To determine the true thermodynamic equilibrium of **3-Chloro-2-ethyltetrahydro-2H-pyran**, the gold-standard Shake-Flask method<sup>[5]</sup> must be employed.

### Step-by-Step Methodology:

- **Media Preparation:** Prepare standard aqueous buffers across the physiological pH range (pH 1.2, 4.5, and 7.5) to assess any potential ionization impacts, despite the lack of traditional ionizable groups.
- **Excess Solute Addition:** Add an excess of **3-Chloro-2-ethyltetrahydro-2H-pyran** (e.g., 50 mg) to 10 mL of each buffer in sealed, light-protected glass vials.
- **Isothermal Equilibration:** Agitate the vials at a constant  $25.0^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$  using an orbital shaker.
- **Phase Separation:** At 24, 48, and 72 hours, extract 1 mL aliquots. Centrifuge at 15,000 rpm for 15 minutes to precipitate all undissolved micro-particulates.
- **Quantification:** Analyze the supernatant using HPLC coupled with a Refractive Index Detector (RID) or GC-FID, as the molecule lacks a strong UV chromophore.

**Self-Validation Checkpoint:** The system validates thermodynamic equilibrium by comparing the 48-hour and 72-hour concentrations. If the variance between these time points is <5%, equilibrium is confirmed. Furthermore, a mass balance calculation (dissolved mass + residual solid mass = initial input mass  $\pm$  2.0%) ensures no volatile loss has occurred during the assay.



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Figure 2: USP <1236> compliant thermodynamic equilibrium solubility shake-flask workflow.

## ICH Q1A(R2) Forced Degradation & Stability-Indicating Assay

To establish shelf-life and storage conditions, the compound must be subjected to stress testing as outlined by [7]. The objective is not to destroy the molecule completely, but to achieve a targeted 5–20% degradation[8].

Step-by-Step Methodology:

- Thermal Stress: Expose the neat liquid to temperatures in 10°C increments above accelerated storage conditions (e.g., 50°C, 60°C, 70°C) for 14 days[8].
- Hydrolytic Stress: Reflux the compound in 0.1N HCl and 0.1N NaOH at 60°C. (Expect high resistance due to the beta-chloroether structure).
- Oxidative Stress: Expose to 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours, monitoring specifically for C2-hydroperoxide formation.
- Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

Self-Validation Checkpoint: The analytical method (e.g., GC-MS) must demonstrate peak purity for the parent compound. The system self-validates through mass balance: the sum of the parent peak area and all degradant peak areas must equal 100% ± 2% of the initial unstressed control area. This proves that the analytical method is truly "stability-indicating" and that no degradants are eluding detection[8].

## Quantitative Data Summaries

Table 1: Comparative Physicochemical Estimates (Demonstrating the impact of functionalization on the base THP ring)

Parameter	Tetrahydropyran (Baseline)	3-Chloro-2-ethyltetrahydro-2H-pyran	Causality / Mechanism
Aqueous Solubility (25°C)	>80.2 g/L[3]	< 1.0 g/L (Estimated)	Hydrophobic cavity penalty from C2-ethyl and C3-Cl.
LogP (Octanol/Water)	0.95[4]	~ 2.8 (Estimated)	Increased lipophilicity drives partitioning into organic phases.
Hydrolytic Half-Life	Stable	> 10 Years (Estimated)	Blocked SN1 pathway (Beta-chloroether stabilization)[2].
Primary Degradation Risk	Peroxide formation	Accelerated Peroxide formation	Tertiary C-H bond at C2 lowers radical abstraction energy[3].

Table 2: ICH Q1A(R2) Forced Degradation Matrix &amp; Acceptance Criteria

Stress Condition	Reagent / Environment	Target Degradation	Analytical Focus
Acidic Hydrolysis	0.1N HCl, 60°C, 7 days	5 - 20%	Ring opening / Dehydrohalogenation.
Basic Hydrolysis	0.1N NaOH, 60°C, 7 days	5 - 20%	Elimination of HCl (forming double bond).
Oxidation	3% H2O2, 25°C, 24h	5 - 20%	C2-Hydroperoxide detection via MS.
Thermal	60°C, 14 days	< 5%	Arrhenius kinetic profiling.

## Conclusion

**3-Chloro-2-ethyltetrahydro-2H-pyran** is a highly stable, lipophilic intermediate. Its identity as a beta-chloroether immunizes it against the rapid hydrolysis typically associated with halogenated ethers, making it a robust candidate for complex synthetic pipelines. However, its thermodynamic solubility is strictly limited by its hydrophobic functional groups, requiring cosolvents or surfactant systems for aqueous formulation. Development professionals must prioritize oxidative stability, ensuring that storage and handling protocols actively mitigate the risk of autoxidation at the highly susceptible C2 tertiary carbon.

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